Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The tert-butyl group attached to the nitrogen atom in the azaspiro structure provides steric hindrance, making the compound more stable and less reactive under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Two efficient and scalable synthetic routes to tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate have been described . These methods involve the selective derivation of the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthetic routes mentioned above suggest that it can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can be used as a reagent for the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like Baeyer-Villiger monooxygenase . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various γ-butyrolactone derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a building block for the synthesis of pharmaceuticals, including CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating diseases . Additionally, it serves as a reactant in the synthesis of various spirocyclic compounds, which are of interest in medicinal chemistry due to their unique structural properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity . This makes it a valuable tool in drug discovery and development, particularly for targeting CNS-related conditions .
Comparison with Similar Compounds
Similar Compounds:
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2-azaspiro[3.3]heptane-6-ylcarbamate
Uniqueness: Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which provides steric hindrance and stability . This makes it a valuable compound in medicinal chemistry for the development of novel pharmaceuticals with improved pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTIXDXQQGKKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719142 |
Source
|
Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-92-3 |
Source
|
Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.